2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pteridine ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine typically involves multiple steps
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Step 1: Synthesis of 4-(3-chlorophenyl)piperazine
Reagents: 3-chloroaniline, piperazine
Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol, under reflux conditions.
Product: 4-(3-chlorophenyl)piperazine
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Step 2: Synthesis of N-(4-methylphenyl)pteridin-4-amine
Reagents: 4-methylphenylamine, pteridine
Conditions: The reaction is typically conducted in a solvent like dimethylformamide (DMF) with a catalyst such as palladium on carbon (Pd/C).
Product: N-(4-methylphenyl)pteridin-4-amine
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Step 3: Coupling Reaction
Reagents: 4-(3-chlorophenyl)piperazine, N-(4-methylphenyl)pteridin-4-amine
Conditions: The coupling reaction is performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (DCM).
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: It is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, modulating their activity and influencing neurological processes. The pteridine moiety may also play a role in the compound’s biological activity by interacting with enzymes involved in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)piperazine
- N-(4-methylphenyl)pteridin-4-amine
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is unique due to the combination of the piperazine and pteridine moieties, which confer distinct pharmacological properties. This combination allows for specific interactions with multiple biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7/c1-16-5-7-18(8-6-16)27-22-20-21(26-10-9-25-20)28-23(29-22)31-13-11-30(12-14-31)19-4-2-3-17(24)15-19/h2-10,15H,11-14H2,1H3,(H,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVJNVSITPAWSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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